molecular formula C7H10O4 B8005756 4-Acetoxycrotonic acid methyl ester

4-Acetoxycrotonic acid methyl ester

Cat. No.: B8005756
M. Wt: 158.15 g/mol
InChI Key: CLHZAAANKSXSEL-ONEGZZNKSA-N
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Description

4-Acetoxycrotonic acid methyl ester is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings This particular ester is derived from crotonic acid, which is a type of unsaturated carboxylic acid

Preparation Methods

The synthesis of 4-Acetoxycrotonic acid methyl ester typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction involves the combination of crotonic acid with methanol in the presence of these catalysts to form the ester. Industrial production methods may vary, but they generally follow similar principles, often employing more scalable and cost-effective reagents and conditions.

Chemical Reactions Analysis

4-Acetoxycrotonic acid methyl ester can undergo various chemical reactions, including:

Scientific Research Applications

4-Acetoxycrotonic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetoxycrotonic acid methyl ester involves its interaction with various molecular targets. In biological systems, it may act on enzymes or receptors, influencing metabolic pathways. The ester group can be hydrolyzed to release the active acid form, which then exerts its effects on target molecules . The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar compounds to 4-Acetoxycrotonic acid methyl ester include other esters derived from crotonic acid, such as ethyl crotonate and butyl crotonate. These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and applications. This compound is unique due to its specific structure, which may offer distinct advantages in certain applications .

Properties

IUPAC Name

methyl (E)-4-acetyloxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-6(8)11-5-3-4-7(9)10-2/h3-4H,5H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHZAAANKSXSEL-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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